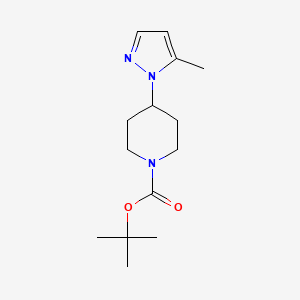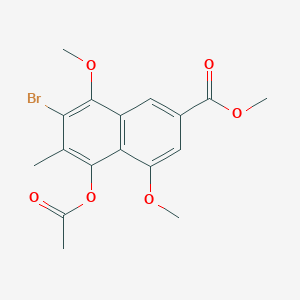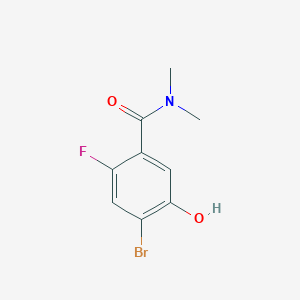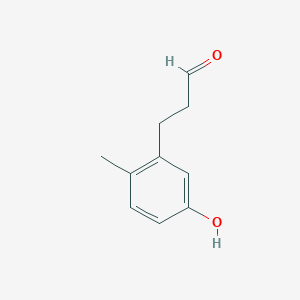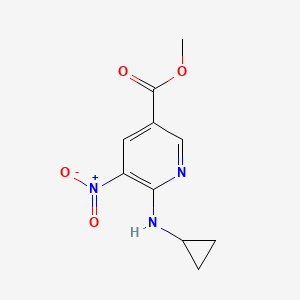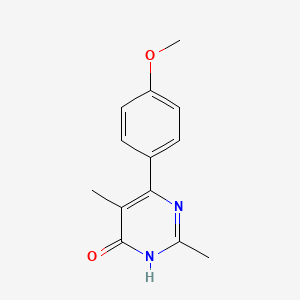
Methyl 2-chloro-7-nitroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H7ClN2O4, is characterized by the presence of a chloro group at the second position, a nitro group at the seventh position, and a carboxylate ester at the third position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-nitroquinoline-3-carboxylate typically involves the nitration of 2-chloroquinoline-3-carboxylate followed by esterification. One common method is as follows:
Nitration: 2-chloroquinoline-3-carboxylate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to introduce the nitro group at the seventh position.
Esterification: The resulting 2-chloro-7-nitroquinoline-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration equipment to ensure uniform mixing and temperature control.
Large-Scale Esterification: Utilizing industrial reactors for the esterification process, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-7-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From ester hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-7-nitroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-7-nitroquinoline-3-carboxylate depends on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-chloroquinoline-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitroquinoline-3-carboxylate: Lacks the chloro group, affecting its nucleophilic substitution reactions.
Methyl 2-chloroquinoline-3-carboxylate: Lacks the nitro group, altering its biological activity.
Uniqueness
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C11H7ClN2O4 |
|---|---|
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
methyl 2-chloro-7-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8-4-6-2-3-7(14(16)17)5-9(6)13-10(8)12/h2-5H,1H3 |
Clave InChI |
XAYWHBYDSSHMFB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




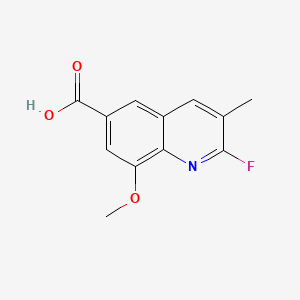
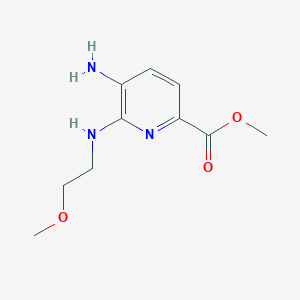
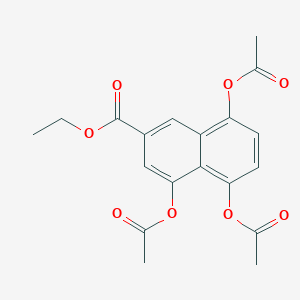
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)

